Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol
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Overview
Description
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is a complex organic compound that features both acetic acid and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as a catalyst in the chlorination process . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where acetic acid is reacted with chlorine in the presence of a catalyst. The process is carefully monitored to minimize the formation of by-products such as dichloroacetic acid and trichloroacetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The chlorophenyl group can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group can interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
Chloroacetic acid: Another related compound, known for its use in organic synthesis and industrial applications.
Uniqueness
Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is unique due to its combination of acetic acid and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
61062-74-6 |
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Molecular Formula |
C13H18Cl2O6S |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol |
InChI |
InChI=1S/C9H10Cl2O2S.2C2H4O2/c10-5-8(9(12)13)14-7-3-1-6(11)2-4-7;2*1-2(3)4/h1-4,8-9,12-13H,5H2;2*1H3,(H,3,4) |
InChI Key |
SHVMSXZDRWGSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1SC(CCl)C(O)O)Cl |
Origin of Product |
United States |
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